Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is part of the bicyclic compounds family, characterized by its unique bicyclo[2.2.2]octane structure. It is primarily used in organic synthesis and research as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with ethyl oxalyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate is widely used in scientific research due to its versatile reactivity and structural properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In chemical synthesis, its reactivity is governed by the electronic and steric properties of the bicyclic structure, which influence the outcome of the reactions .
Comparison with Similar Compounds
Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and functional groups.
Bicyclo[3.2.1]octane derivatives: These compounds have a larger bicyclic framework and different reactivity patterns.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both ketone and ester functional groups, which provide a wide range of reactivity and applications .
Properties
IUPAC Name |
ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQWBAALXXVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.